Ethyl 4-(1-hydroxypropyl)benzoate
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Overview
Description
Ethyl 4-(1-hydroxypropyl)benzoate is an organic compound with the molecular formula C12H16O3. It is a derivative of benzoic acid, where the ethyl ester is substituted at the para position with a 1-hydroxypropyl group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-(1-hydroxypropyl)benzoate typically involves the esterification of 4-(1-hydroxypropyl)benzoic acid with ethanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts used include sulfuric acid or cation exchange resins .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Modified clay can be used as a solid acid catalyst to improve the conversion rate and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(1-hydroxypropyl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of 4-(1-oxopropyl)benzoic acid.
Reduction: Formation of 4-(1-hydroxypropyl)benzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the electrophile used
Scientific Research Applications
Ethyl 4-(1-hydroxypropyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 4-(1-hydroxypropyl)benzoate is primarily related to its interaction with biological membranes. It can modulate the activity of ion channels, particularly sodium channels, which are crucial for nerve impulse conduction. By binding to specific sites on these channels, it can inhibit the passage of sodium ions, thereby exerting a local anesthetic effect .
Comparison with Similar Compounds
Benzocaine: Another benzoate ester used as a local anesthetic.
Procaine: A benzoate derivative with similar anesthetic properties.
Tetracaine: A more potent local anesthetic with a similar structure.
Uniqueness: Ethyl 4-(1-hydroxypropyl)benzoate is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Its hydroxyl group enhances its solubility and reactivity compared to other benzoate esters .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
ethyl 4-(1-hydroxypropyl)benzoate |
InChI |
InChI=1S/C12H16O3/c1-3-11(13)9-5-7-10(8-6-9)12(14)15-4-2/h5-8,11,13H,3-4H2,1-2H3 |
InChI Key |
DTTSRNBCKONNSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)OCC)O |
Origin of Product |
United States |
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